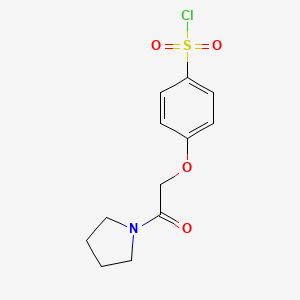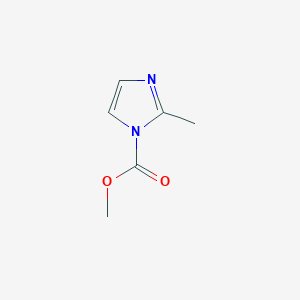
4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride is a chemical compound that features a pyrrolidine ring, a benzenesulfonyl chloride group, and an ethoxy linkage
Méthodes De Préparation
The synthesis of 4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2-(pyrrolidin-1-yl)ethanol under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding sulfonic acid.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions to modify the compound’s properties.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the preparation of various organic compounds, including polymers and specialty chemicals.
Material Science: It is utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl chloride group can react with nucleophilic residues in proteins, leading to covalent modification and potential inhibition of enzyme activity. The pyrrolidine ring and ethoxy linkage contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride can be compared with other similar compounds, such as:
4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride: This compound lacks the ethoxy linkage and may exhibit different reactivity and applications.
4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde: This compound has an aldehyde group instead of a sulfonyl chloride group, leading to different chemical properties and uses.
Propriétés
Formule moléculaire |
C12H14ClNO4S |
|---|---|
Poids moléculaire |
303.76 g/mol |
Nom IUPAC |
4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H14ClNO4S/c13-19(16,17)11-5-3-10(4-6-11)18-9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2 |
Clé InChI |
LOBMXIIFGBVHKD-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetraethyl (4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12831664.png)













